molecular formula C26H28N4O2S B2445599 N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide CAS No. 793688-97-8

N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide

Cat. No.: B2445599
CAS No.: 793688-97-8
M. Wt: 460.6
InChI Key: VDYFCDPXAWVLIZ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide is a synthetic small molecule with a molecular formula of C26H28N4O2S and a molecular weight of 460.59 g/mol . This compound features a complex structure that incorporates a quinazolinone core, a motif known for its significant pharmacological potential and presence in various bioactive molecules . The specific structure includes a 3,5-dimethylphenyl ring at the 3-position of the dihydro-4-quinazolinone core and a propanamide side chain with a cyanocyclohexyl group . The integration of these functional groups, including the sulfanyl linker and the cyano group, suggests unique properties for molecular interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research . Quinazolinone derivatives are extensively investigated in medicinal chemistry for their ability to interact with enzyme active sites and biological receptors . This particular compound is supplied for use as a reference standard or as a building block in the discovery and development of novel therapeutic agents. It is intended for research applications such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space and develop inhibitors or ligands for specific biological targets. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handling should only be performed by qualified laboratory personnel in accordance with established safety protocols.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-17-13-18(2)15-20(14-17)30-24(32)21-9-5-6-10-22(21)28-25(30)33-19(3)23(31)29-26(16-27)11-7-4-8-12-26/h5-6,9-10,13-15,19H,4,7-8,11-12H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYFCDPXAWVLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SC(C)C(=O)NC4(CCCCC4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide is a synthetic compound with diverse potential applications in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H28N4O2S
  • Molecular Weight : 460.6 g/mol

The compound features a unique structure that includes a quinazoline moiety and a sulfanyl group, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exhibit:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may bind to certain receptors, altering signaling pathways that regulate cellular functions.

Pharmacological Studies

Recent studies have highlighted the compound's pharmacological potential:

  • Anticancer Activity : Preliminary research indicates that this compound could inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds with structural similarities:

  • A study on a related quinazoline derivative demonstrated significant anti-tumor activity in vitro and in vivo, suggesting that modifications to the quinazoline structure can enhance biological efficacy.
  • Another investigation into sulfanyl-containing compounds revealed their role as potent inhibitors of specific kinases involved in cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancer
Compound BStructure BAnti-inflammatory
Compound CStructure CEnzyme inhibition

Q & A

Q. What are common by-products during synthesis, and how are they characterized?

  • By-Product Analysis :
  • Oxidation Products : Quinone derivatives form under aerobic conditions; detect via UV-Vis (λₘₐₓ ≈ 320 nm) .
  • Hydrolysis : Cyanocyclohexyl group hydrolysis yields carboxylic acid derivatives; confirm via IR (C=O stretch at 1700 cm⁻¹) .

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